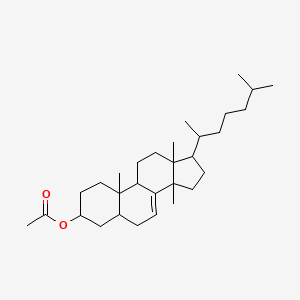
14-Methylcholest-7-en-3-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
14-Methylcholest-7-en-3-yl acetate is a chemical compound belonging to the class of sterol esters It is characterized by the presence of a methyl group at the 14th position of the cholest-7-en-3-yl structure, with an acetate group attached to the third carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 14-Methylcholest-7-en-3-yl acetate typically involves the acetylation of 14-Methylcholest-7-en-3-ol. The process can be carried out using acetic anhydride and pyridine as reagents. The reaction is usually conducted under mild conditions to avoid any unwanted side reactions. The general reaction scheme is as follows:
[ \text{14-Methylcholest-7-en-3-ol} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. High-performance liquid chromatography (HPLC) is often employed to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
14-Methylcholest-7-en-3-yl acetate can undergo various chemical reactions, including:
Oxidation: The acetate group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The double bond in the cholest-7-en structure can be reduced to form saturated derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 14-Methylcholest-7-en-3-one or 14-Methylcholest-7-en-3-oic acid.
Reduction: Formation of 14-Methylcholestan-3-yl acetate.
Substitution: Formation of 14-Methylcholest-7-en-3-yl derivatives with various functional groups.
Aplicaciones Científicas De Investigación
14-Methylcholest-7-en-3-yl acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other sterol derivatives.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of cholesterol metabolism.
Industry: Utilized in the production of cosmetics and pharmaceuticals due to its emollient properties.
Mecanismo De Acción
The mechanism of action of 14-Methylcholest-7-en-3-yl acetate involves its interaction with cellular membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane protein function. The molecular targets include membrane-bound enzymes and receptors involved in cholesterol metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Stigmast-7-en-3-yl acetate: Similar structure but with different side chains.
Cholest-5-en-3-yl acetate: Lacks the methyl group at the 14th position.
24-Methylcholest-5-en-3-yl acetate: Methyl group at the 24th position instead of the 14th.
Uniqueness
14-Methylcholest-7-en-3-yl acetate is unique due to the specific positioning of the methyl group at the 14th position, which can significantly influence its biological activity and interaction with cellular components. This structural uniqueness makes it a valuable compound for studying sterol function and metabolism .
Propiedades
Número CAS |
5259-20-1 |
|---|---|
Fórmula molecular |
C30H50O2 |
Peso molecular |
442.7 g/mol |
Nombre IUPAC |
[10,13,14-trimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,5,6,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C30H50O2/c1-20(2)9-8-10-21(3)25-14-17-30(7)27-12-11-23-19-24(32-22(4)31)13-16-28(23,5)26(27)15-18-29(25,30)6/h12,20-21,23-26H,8-11,13-19H2,1-7H3 |
Clave InChI |
NSCDXTUACLUGIN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCC(C)C1CCC2(C1(CCC3C2=CCC4C3(CCC(C4)OC(=O)C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



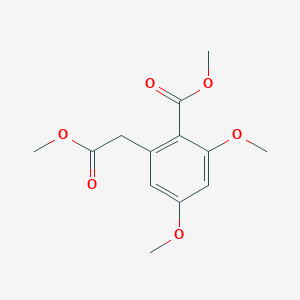

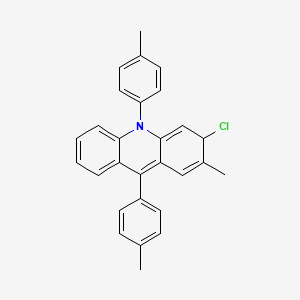
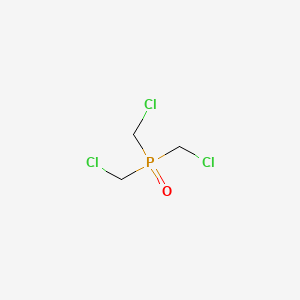
![1-[2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]-N,N-dimethylmethanamine oxide](/img/structure/B14737569.png)

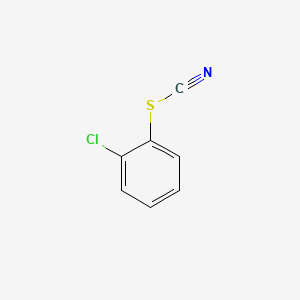
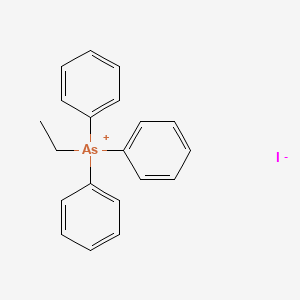
![5-[(3-Formyl-4-hydroxyphenyl)methyl]-2-hydroxybenzaldehyde](/img/structure/B14737603.png)

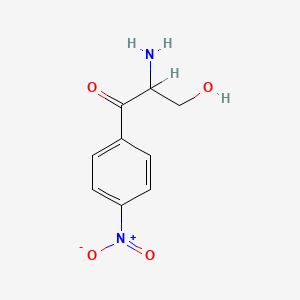

![2-(3,4-Dimethoxyphenyl)benzo[e][1,3]benzoxazole](/img/structure/B14737613.png)
